

# comparing Pomalidomide-C5-Dovitinib to other FLT3-targeting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to FLT3-Targeting PROTACs for Acute Myeloid Leukemia Research

The development of therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations has pivoted towards targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) represent a promising modality by inducing the degradation of oncoproteins like FLT3. This guide provides a detailed comparison of **Pomalidomide-C5-Dovitinib** and other recently developed FLT3-targeting PROTACs, focusing on their efficacy, degradation profiles, and the experimental data supporting their potential.

## **Overview of Compared FLT3-Targeting PROTACs**

This comparison focuses on four key FLT3-targeting PROTACs:

- **Pomalidomide-C5-Dovitinib** (Compound 2): Utilizes the multi-kinase inhibitor Dovitinib to bind to FLT3 and Pomalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
- CRBN(FLT3)-8: A potent PROTAC that links the approved FLT3 inhibitor Gilteritinib with a Pomalidomide-based CRBN ligand.[3][4]
- Compound 35: A novel PROTAC developed from a unique benzimidazole-based FLT3 inhibitor, also recruiting CRBN.[5]
- Z29: A Gilteritinib-based PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase, designed for improved FLT3 selectivity.



## **Quantitative Performance Data**

The following tables summarize the in vitro performance of these PROTACs in FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM-13/14.

**Table 1: Molecular Components and E3 Ligase** 

Recruitment

| PROTAC                        | Target Ligand<br>(Warhead)  | E3 Ligase Ligand | Recruited E3<br>Ligase |
|-------------------------------|-----------------------------|------------------|------------------------|
| Pomalidomide-C5-<br>Dovitinib | Dovitinib                   | Pomalidomide     | CRBN                   |
| CRBN(FLT3)-8                  | Gilteritinib                | Pomalidomide     | CRBN                   |
| Compound 35                   | Benzimidazole<br>Derivative | Pomalidomide     | CRBN                   |
| Z29                           | Gilteritinib                | VHL Ligand       | VHL                    |

Table 2: Anti-proliferative Activity (IC50)

| PROTAC                        | MV4-11 Cells (IC50, nM)     | MOLM-13/14 Cells<br>(IC50, nM) | Reference |
|-------------------------------|-----------------------------|--------------------------------|-----------|
| Pomalidomide-C5-<br>Dovitinib | 9.2                         | 9.5 (MOLM-13)                  | [1]       |
| CRBN(FLT3)-8                  | 0.9                         | 2.8 (MOLM-14)                  | [3]       |
| Compound 35                   | 0.19                        | 0.25 (MOLM-13)                 | [5]       |
| Z29                           | Not specified (nM activity) | Not specified (nM activity)    | [6]       |

### **Table 3: FLT3 Protein Degradation Efficiency**



| PROTAC                        | DC50 (nM)                   | D <sub>max</sub> (%) | Cell Line &<br>Time | Reference |
|-------------------------------|-----------------------------|----------------------|---------------------|-----------|
| Pomalidomide-<br>C5-Dovitinib | ~5-10                       | >90% at 100 nM       | MV4-11, 24h         | [1]       |
| CRBN(FLT3)-8                  | ~1                          | >90% at 10 nM        | MOLM-14, 24h        | [3]       |
| Compound 35                   | 1.4                         | >95% at 50 nM        | MV4-11, 12h         | [5]       |
| Z29                           | Not specified (nM activity) | Not specified        | MOLM-13, 6h         | [6]       |

Table 4: In Vivo Efficacy in AML Xenograft Models

| PROTAC                            | Dose         | Route | Model                       | Efficacy                                  | Reference |
|-----------------------------------|--------------|-------|-----------------------------|-------------------------------------------|-----------|
| Pomalidomid<br>e-C5-<br>Dovitinib | 50 mg/kg     | i.p.  | MV4-11<br>Subcutaneou<br>s  | Significant<br>tumor growth<br>inhibition | [1]       |
| CRBN(FLT3)-<br>8                  | Not Reported | -     | -                           | -                                         | -         |
| Compound<br>35                    | Not Reported | -     | -                           | -                                         | -         |
| Z29                               | 30 mg/kg     | i.p.  | MOLM-13<br>Subcutaneou<br>s | Significant<br>tumor growth<br>inhibition | [6]       |

# **Visualizing Mechanisms and Workflows**

To better understand the biological context and experimental procedures, the following diagrams illustrate the FLT3 signaling pathway, the general mechanism of PROTAC action, and a typical experimental workflow for evaluating these molecules.



#### Cell Membrane











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Proteolysis-Targeting Chimera (PROTAC) Modification of Dovitinib Enhances the Antiproliferative Effect against FLT3-ITD-Positive Acute Myeloid Leukemia Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Gilteritinib-Based Chimeric Small Molecules that Potently Induce Degradation of FLT3-ITD Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparing Pomalidomide-C5-Dovitinib to other FLT3-targeting PROTACs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414150#comparing-pomalidomide-c5-dovitinib-to-other-flt3-targeting-protacs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com